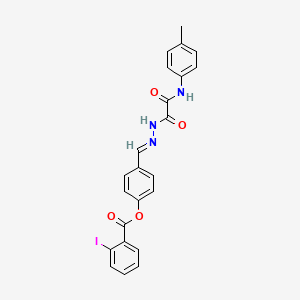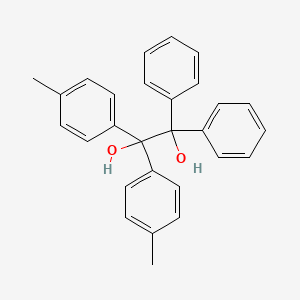
1-(4-Acetylphenyl)-3-(2,5-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylphenyl)-3-(2,5-difluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an acetyl group attached to a phenyl ring and two fluorine atoms attached to another phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 4-acetylphenyl isocyanate with 2,5-difluoroaniline. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions, usually at room temperature or slightly elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and higher throughput. Additionally, the use of automated purification systems can streamline the isolation and purification process, ensuring consistent quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Acetylphenyl)-3-(2,5-difluorophenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 1-(4-Carboxyphenyl)-3-(2,5-difluorophenyl)urea.
Reduction: 1-(4-Hydroxyphenyl)-3-(2,5-difluorophenyl)urea.
Substitution: 1-(4-Acetylphenyl)-3-(2,5-dimethoxyphenyl)urea.
Aplicaciones Científicas De Investigación
1-(4-Acetylphenyl)-3-(2,5-difluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Acetylphenyl)-3-(2,5-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the fluorine atoms play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Acetylphenyl)-3-phenylurea
- 1-(4-Methylphenyl)-3-(2,5-difluorophenyl)urea
- 1-(4-Acetylphenyl)-3-(3,4-difluorophenyl)urea
Uniqueness
1-(4-Acetylphenyl)-3-(2,5-difluorophenyl)urea is unique due to the presence of both an acetyl group and two fluorine atoms on different phenyl rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these functional groups can enhance its reactivity, binding affinity, and specificity compared to similar compounds.
Propiedades
Fórmula molecular |
C15H12F2N2O2 |
|---|---|
Peso molecular |
290.26 g/mol |
Nombre IUPAC |
1-(4-acetylphenyl)-3-(2,5-difluorophenyl)urea |
InChI |
InChI=1S/C15H12F2N2O2/c1-9(20)10-2-5-12(6-3-10)18-15(21)19-14-8-11(16)4-7-13(14)17/h2-8H,1H3,(H2,18,19,21) |
Clave InChI |
ZGFHKKPQYMGIFK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)
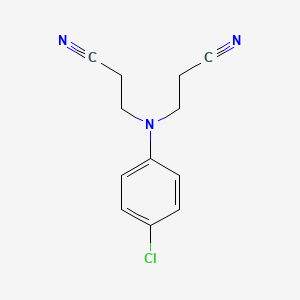






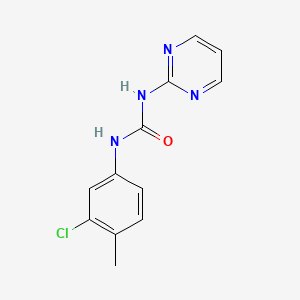

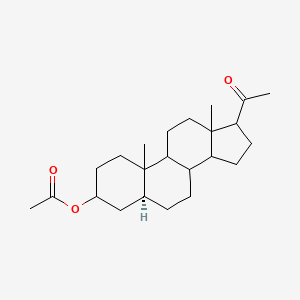
![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)
